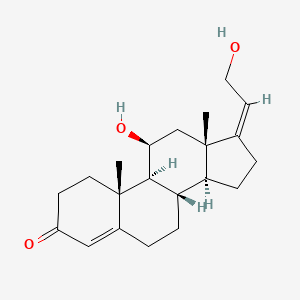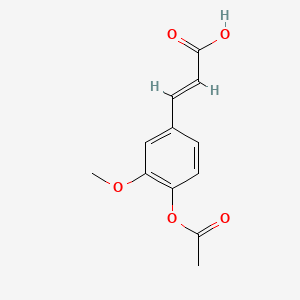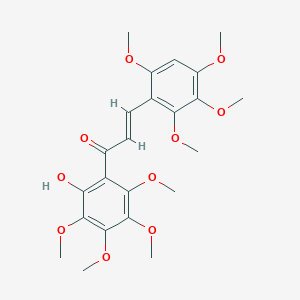
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one
Overview
Description
1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2' and methoxy groups at positions 2, 3, 4, 6, 3', 4', 5' and 6'. It is a member of chalcones, a member of methoxybenzenes and a member of phenols. It derives from a trans-chalcone.
Scientific Research Applications
Polarographic Behavior
- The polarographic behavior of pyridyl analogues of chalcone, including compounds structurally similar to the one , has been studied. This research provides insights into the electrochemical properties of such compounds, which can be relevant in various analytical and synthetic applications (Butkiewicz, 1972).
Crystal Structure Analysis
- Investigations into the crystal structures of related chalcone compounds, such as 2'-Hydroxy-2-methoxychalcone, have been carried out. This kind of research is crucial for understanding the molecular geometry and potential applications in material science (Wallet, Molins, & Miravitlles, 1995).
Synthesis and Chemical Reactions
- Research on the synthesis and reactions of related compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, provides valuable information for chemical synthesis and the development of new compounds with potential applications in various fields (Pimenova et al., 2003).
Polymorphism Studies
- Bavachalcone, a compound similar to the one , has been studied for its polymorphism. Understanding the polymorphic forms of such compounds can be important in pharmaceutical and material sciences (Ravikumar et al., 2005).
Pd-Catalyzed Cross-Coupling Reactions
- The synthesis of compounds involving Pd-catalyzed cross-coupling of (2,3,4,6-tetramethoxyphenyl)boronic acid highlights the potential for creating diverse derivatives, which could have applications in pharmaceuticals and organic electronics (Lana, Carazza, & Oliveira, 2004).
Hydroxylation Processes
- The hydroxylation of compounds structurally related to the query compound is studied for its significance in organic synthesis. Such processes are crucial in the modification of organic molecules for various applications (Tanoue et al., 1988).
Orientational Isomerism in Self-Assembling Capsules
- Research on the orientational isomerism of encapsulated unsymmetrical guests in self-assembling heterodimeric capsules, involving similar compounds, reveals the potential application in molecular recognition and self-assembly processes (Kobayashi et al., 2007).
properties
CAS RN |
93827-71-5 |
|---|---|
Product Name |
1-(2-Hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)-2-propen-1-one |
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(2,3,4,6-tetramethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H28O10/c1-26-14-11-15(27-2)19(29-4)18(28-3)12(14)9-10-13(24)16-17(25)21(31-6)23(33-8)22(32-7)20(16)30-5/h9-11,25H,1-8H3/b10-9+ |
InChI Key |
HPTDGVAHRUTYLD-MDZDMXLPSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1/C=C/C(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
SMILES |
COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1C=CC(=O)C2=C(C(=C(C(=C2OC)OC)OC)OC)O)OC)OC)OC |
Other CAS RN |
93827-71-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)
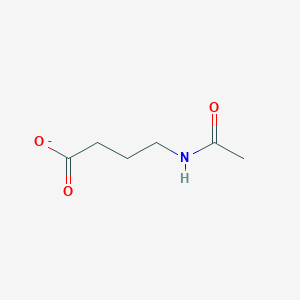
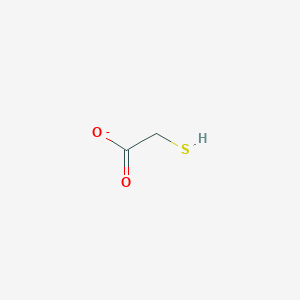
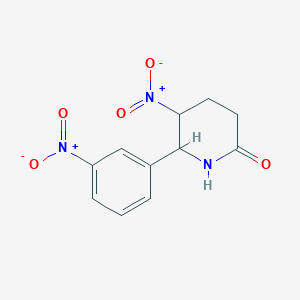
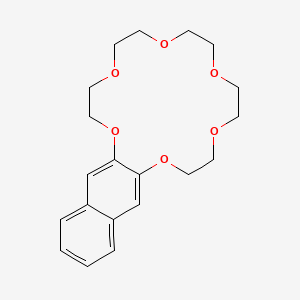
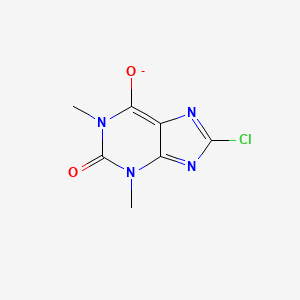
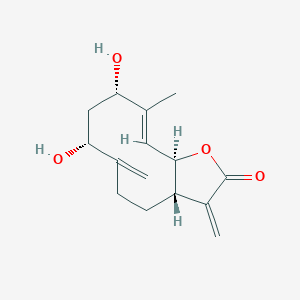
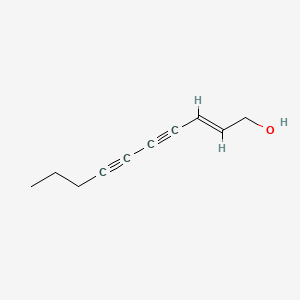
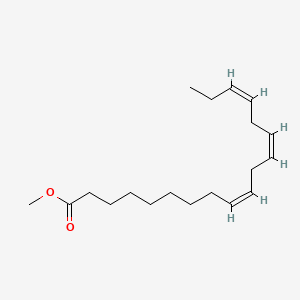
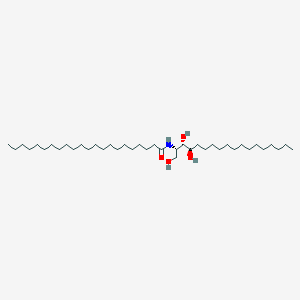
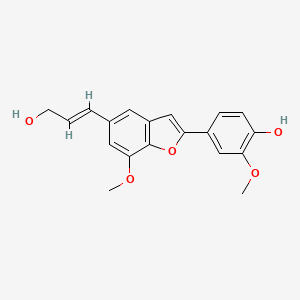
![1-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1236986.png)
